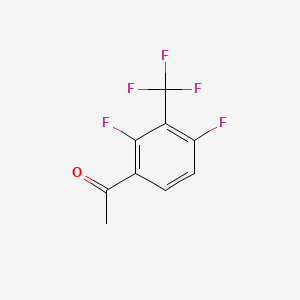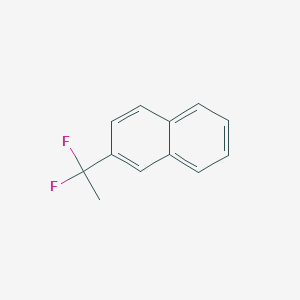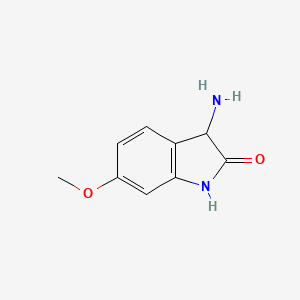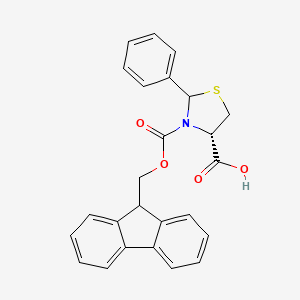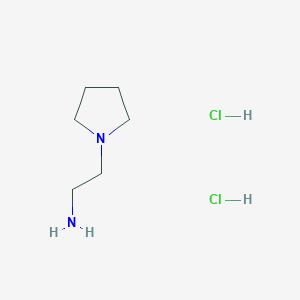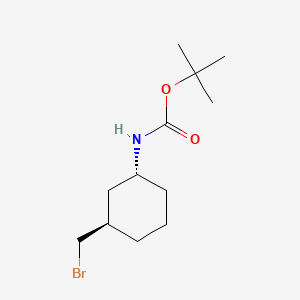
(3-(4-Fluor-2-nitrophenoxy)phenyl)boronsäure
Übersicht
Beschreibung
“(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid” is a chemical compound with the CAS Number: 1072945-96-0. It has a molecular weight of 277.02 and its IUPAC name is 3-(4-fluoro-2-nitrophenoxy)phenylboronic acid .
Molecular Structure Analysis
The molecular formula of this compound is C12H9BFNO5 . The InChI code is 1S/C12H9BFNO5/c14-9-4-5-12 (11 (7-9)15 (18)19)20-10-3-1-2-8 (6-10)13 (16)17/h1-7,16-17H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.01 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has 3 rotatable bonds. Its exact mass and monoisotopic mass are 277.0557807 g/mol. It has a topological polar surface area of 95.5 Ų .Wissenschaftliche Forschungsanwendungen
Kopplungsreaktionen in der organischen Synthese
4-Fluorphenylboronsäure: , eine Verbindung, die der (3-(4-Fluor-2-nitrophenoxy)phenyl)boronsäure ähnelt, wird in verschiedenen Kopplungsreaktionen verwendet, wie zum Beispiel der Suzuki-Kopplung, einem Kreuzkupplungsprozess zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Anwendung ist entscheidend bei der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere .
Synthese von Antituberkulosemitteln
Verbindungen mit einer Struktur, die der This compound ähnelt, wurden synthetisiert und auf ihre antituberkuläre Aktivität untersucht. Diese Verbindungen zeigten eine potente oder moderate Aktivität gegen M. tuberculosis H37Rv, was auf ein mögliches Einsatzgebiet in der Entwicklung neuer Antituberkulosemedikamente hindeutet .
Sensoranwendungen
Boronsäuren sind bekannt für ihre Wechselwirkungen mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt. Dies können homogene Assays oder heterogene Detektionssysteme sein. Die spezifischen Wechselwirkungen von This compound mit anderen Molekülen könnten zur Entwicklung neuartiger Sensoren untersucht werden .
Forschung zur biologischen Aktivität
Die verwandte Verbindung 2-(3-Fluor-4-nitrophenoxy)-N-phenylacetamid wurde auf ihre biologische Aktivität untersucht, insbesondere als potenzielle, erschwingliche Antituberkulosemittel. Durch Erweiterung könnte This compound auf ihre biologischen Aktivitätsprofile untersucht werden, was zur Entdeckung neuer Therapeutika führen könnte .
Eigenschaften
IUPAC Name |
[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVDOGFMYGBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672869 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-96-0 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


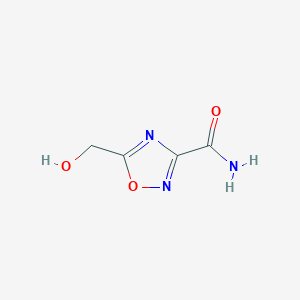
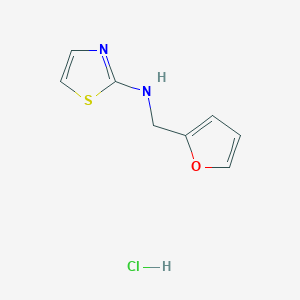

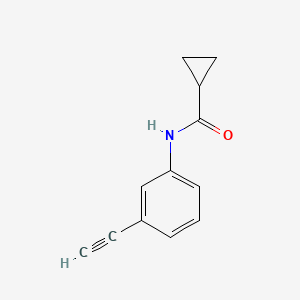
![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)
